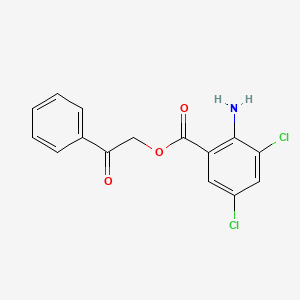

2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

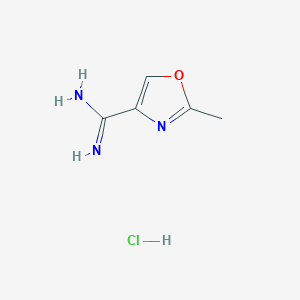

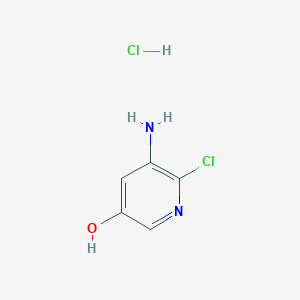

“2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate” is a chemical compound with the molecular formula C15H11Cl2NO3 and a molecular weight of 324.16 . It is used for proteomics research .

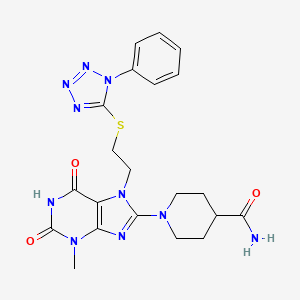

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)C (=O)COC (=O)C2=CC (=CC (=C2N)Cl)Cl .Scientific Research Applications

Synthesis and Biological Activities

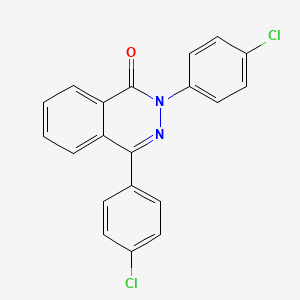

Synthesis and Hypoglycemic Activity : Phenylalkyloxiranecarboxylic acid derivatives, which share a structural resemblance to 2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate, have been synthesized and evaluated for their hypoglycemic activities. These compounds have shown significant blood glucose-lowering activities in fasted rats, with specific substituents like chlorine enhancing the effectiveness (Eistetter & Wolf, 1982).

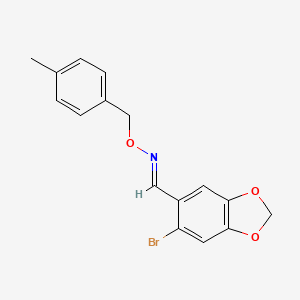

Biomolecular Conjugation : The compound's analogs are used in chemoselective oxime ligation, a method for site-specific modification of proteins, peptides, nucleic acids, and carbohydrates. Such conjugations have applications in bioconjugation and drug delivery systems (Wendeler et al., 2014).

Chemical Reactions and Applications

Catalytic Oxidation : Transition metal oxides have been investigated for the catalytic oxidation of compounds structurally related to 2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate. These studies provide insights into the development of environmentally friendly chemical processes (Krishnamoorthy et al., 2000).

Sustainable Chemical Production : Research into sustainable production methods for chemicals has led to the development of processes that convert biomass-derived materials into valuable chemicals, showcasing the potential for eco-friendly production methods that might be applicable to the synthesis or functionalization of compounds like 2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate (Hu et al., 2017).

Chemical Properties and Synthesis

Novel Synthesis Methods : Innovative synthesis methods for 2-oxo acids demonstrate the potential for efficient and selective chemical transformations. These methods are relevant for the synthesis and study of compounds with complex structures, including 2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate (Chiu & Jordan, 1994).

Reactivity and Applications : The reactivity of related compounds under different conditions has been explored to understand their potential applications in synthesis, catalysis, and material science. This research helps in developing new methodologies and applications for a wide range of compounds (Liu et al., 2012).

Safety and Hazards

properties

IUPAC Name |

phenacyl 2-amino-3,5-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-10-6-11(14(18)12(17)7-10)15(20)21-8-13(19)9-4-2-1-3-5-9/h1-7H,8,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLIKKANXWJIOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C(=CC(=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)

![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)

![7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2895220.png)

![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)

![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)